6-Methyl-4-oxo-1,4-dihydroquinoline-2-carboxylic acid
Overview
Description
6-Methyl-4-oxo-1,4-dihydroquinoline-2-carboxylic acid is a quinoline derivative with significant importance in medicinal chemistry. This compound is known for its diverse biological activities and potential therapeutic applications. The quinoline scaffold is a privileged structure in drug discovery, making this compound a valuable subject of study.
Mechanism of Action
Target of Action
A structurally similar compound, 4-oxo-1,4-dihydroquinoline carboxylic acid, has been identified as a novel hiv-1 integrase strand transfer inhibitor .
Mode of Action
Based on the structural similarity to 4-oxo-1,4-dihydroquinoline carboxylic acid, it may interact with its targets through a similar mechanism, potentially inhibiting the transfer of viral dna into the host genome .
Pharmacokinetics
It’s known that the compound is a powder at room temperature , which could influence its absorption and distribution.
Result of Action
Structurally similar compounds have been shown to have antihypoxic actions , suggesting potential therapeutic applications.
Action Environment
The action of 6-Methyl-4-oxo-1,4-dihydroquinoline-2-carboxylic acid can be influenced by environmental factors such as temperature and pH . It’s stable at room temperature , but its stability under different conditions and its reactivity with other substances need further investigation.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methyl-4-oxo-1,4-dihydroquinoline-2-carboxylic acid typically involves the acylation of anthranilic acid derivatives followed by cyclization. One common method includes the use of methyl malonyl chloride in the presence of triethylamine, leading to the formation of the quinoline ring . Another approach involves the use of monoethyl malonate with N,N’-dicyclohexylcarbodiimide as a coupling agent .
Industrial Production Methods
Industrial production methods for this compound often employ scalable and efficient synthetic routes. These methods focus on optimizing yields and purity while minimizing the use of hazardous reagents. Green chemistry principles are increasingly being applied to develop environmentally friendly production processes .
Chemical Reactions Analysis
Types of Reactions
6-Methyl-4-oxo-1,4-dihydroquinoline-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group.
Substitution: Electrophilic substitution reactions can occur at the quinoline ring, particularly at the C-2 and C-3 positions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and electrophiles like alkyl halides for substitution reactions .
Major Products
The major products formed from these reactions include quinoline N-oxides, hydroxylated derivatives, and various substituted quinolines .
Scientific Research Applications
6-Methyl-4-oxo-1,4-dihydroquinoline-2-carboxylic acid has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex quinoline derivatives.
Biology: This compound is used in studies related to enzyme inhibition and receptor binding.
Industry: It is used in the development of dyes, catalysts, and materials.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other quinoline derivatives such as:
- 4-Hydroxy-2-quinolones
- 4-Quinolone-3-carboxamides
- 6-Chloro-4-oxo-1,4-dihydroquinoline-3-carboxamide
Uniqueness
6-Methyl-4-oxo-1,4-dihydroquinoline-2-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity.
Properties
IUPAC Name |
6-methyl-4-oxo-1H-quinoline-2-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO3/c1-6-2-3-8-7(4-6)10(13)5-9(12-8)11(14)15/h2-5H,1H3,(H,12,13)(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YZLHMOMDUOBOBJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)NC(=CC2=O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701252271 | |
Record name | 4-Hydroxy-6-methyl-2-quinolinecarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701252271 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
35975-55-4, 130064-09-4 | |
Record name | 4-Hydroxy-6-methyl-2-quinolinecarboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=35975-55-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Hydroxy-6-methyl-2-quinolinecarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701252271 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-methyl-4-oxo-1,4-dihydroquinoline-2-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.